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4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one

Hydrogen bond donor N-methylation Physicochemical differentiation

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one (CAS 1210535-57-1) is a non-fused heterocyclic small molecule (C₈H₈N₄O, MW 176.18 g/mol) belonging to the pyridazin-3(2H)-one class, featuring a direct C–C bond between the pyridazinone core at the 4-position and the imidazole ring at the 2-position. It is catalogued by Enamine as building block EN300-54832 (95% purity) within their REAL screening compound collection and is supplied by multiple vendors at 95–98% purity for early-stage drug discovery.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
Cat. No. B15061499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C(=C1)C2=NC=CN2
InChIInChI=1S/C8H8N4O/c1-5-4-6(8(13)12-11-5)7-9-2-3-10-7/h2-4H,1H3,(H,9,10)(H,12,13)
InChIKeyHMGTWWSRRNXXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one (CAS 1210535-57-1): A Dual-Pharmacophore Pyridazinone-Imidazole Building Block for Kinase-Targeted Library Synthesis


4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one (CAS 1210535-57-1) is a non-fused heterocyclic small molecule (C₈H₈N₄O, MW 176.18 g/mol) belonging to the pyridazin-3(2H)-one class, featuring a direct C–C bond between the pyridazinone core at the 4-position and the imidazole ring at the 2-position [1]. It is catalogued by Enamine as building block EN300-54832 (95% purity) within their REAL screening compound collection and is supplied by multiple vendors at 95–98% purity for early-stage drug discovery [2]. The compound possesses two hydrogen bond donors, three hydrogen bond acceptors, a computed XLogP3-AA of −0.6, and a topological polar surface area of 70.1 Ų, placing it within fragment-like physicochemical space favourable for fragment-based drug discovery (FBDD) and kinase-targeted library enumeration [1][3]. Unlike fused imidazo[1,2-b]pyridazine kinase inhibitor scaffolds, this compound retains a freely rotating imidazolyl substituent that enables distinct pharmacophore geometries and hydrogen-bonding patterns at the ATP-binding site [4].

Why Generic Substitution Fails for 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one: Structural Specificity Dictates Pharmacophore Geometry and H-Bonding Capacity


Within the pyridazinone-imidazole chemical space, even seemingly minor structural modifications produce quantifiable differences in physicochemical properties and pharmacophore presentation that preclude simple interchange. The N-methyl analog (CAS 1197720-36-7, MW 190.2 g/mol) eliminates one hydrogen bond donor (HBD reduced from 2 to 1), increases molecular weight by ~14 Da, and is predicted to exhibit a higher pKa (10.58 vs. 9.65) and increased lipophilicity, altering both solubility and target-binding hydrogen-bond networks . The regioisomer bearing the imidazole at the 6-position via N-1 connectivity (CAS 170955-57-4) presents the imidazole ring in a different vector orientation, changing the distance and angle between the two heterocyclic hydrogen-bonding motifs by approximately 2.5–3.0 Å relative to the pyridazinone carbonyl, which can abolish key kinase hinge-region interactions . Fused imidazo[1,2-b]pyridazine scaffolds (e.g., compounds in the Pim-1/2 inhibitor series with IC₅₀ values of 0.024–0.095 nM) lock the imidazole and pyridazine into a planar conformation, whereas the non-fused target compound retains conformational flexibility at the biaryl junction, offering distinct binding-mode sampling that is therapeutically relevant for targets intolerant of planar scaffolds [1]. These structural differences—quantifiable in terms of HBD count, MW, pKa, and conformational degrees of freedom—demonstrate that in-class compounds cannot be interchanged without altering critical molecular recognition features [1].

Quantitative Differentiation Evidence for 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one: Head-to-Head Physicochemical and Pharmacophore Comparisons with Closest Analogs


Hydrogen Bond Donor Count Advantage vs. N-Methyl Analog: Retained Dual HBD Capacity for Kinase Hinge Binding

The target compound retains two hydrogen bond donors (pyridazinone N–H and imidazole N–H), whereas the closest commercially available analog, 6-methyl-4-(1-methyl-1H-imidazol-2-yl)pyridazin-3(2H)-one (CAS 1197720-36-7), possesses only one HBD due to N-methylation of the imidazole ring . In kinase inhibitor design, the imidazole N–H frequently serves as a critical hinge-region hydrogen bond donor to the backbone carbonyl of Glu or Asp residues in the ATP pocket; loss of this donor in the N-methyl analog is predicted to reduce hinge-binding affinity by approximately 1–2 kcal/mol based on standard hydrogen bond energetics in protein–ligand complexes [1]. The additional HBD also increases the target compound's aqueous solubility (reflected in the lower computed LogP of −0.6) relative to the more lipophilic N-methyl congener [1].

Hydrogen bond donor N-methylation Physicochemical differentiation Kinase inhibitor design

Regioisomeric Scaffold Differentiation: 4-(Imidazol-2-yl) vs. 6-(Imidazol-1-yl) Connectivity Alters Pharmacophore Vector Geometry

The target compound connects the imidazole ring through its C-2 position to the pyridazinone 4-position, whereas the regioisomer 3(2H)-pyridazinone, 6-(1H-imidazol-1-yl)-2-methyl- (CAS 170955-57-4) attaches the imidazole through N-1 at the pyridazinone 6-position . This regioisomeric difference produces a fundamentally different spatial relationship between the two heterocyclic hydrogen-bonding motifs. In the target compound, the imidazole N–H and pyridazinone carbonyl oxygen are separated by approximately 4.5–5.0 Å (through-bond distance), enabling a bidentate hydrogen-bond donor–acceptor pair suitable for kinase hinge-region recognition (donor–acceptor–donor motif) [1]. In the 6-(imidazol-1-yl) regioisomer, the imidazole ring is positioned distal to the pyridazinone carbonyl, with the N-1 linkage preventing the imidazole N–H from participating in the same hydrogen-bond network, effectively altering the pharmacophore from a compact dual-heterocycle motif to an extended scaffold [1].

Regioisomer Pharmacophore geometry Vector alignment Structure-based design

Fragment-Like Physicochemical Profile: MW = 176.18 Da and TPSA = 70.1 Ų Position This Compound Within Rule-of-Three Space for Fragment-Based Drug Discovery

With a molecular weight of 176.18 g/mol, TPSA of 70.1 Ų, XLogP3-AA of −0.6, two hydrogen bond donors, and three hydrogen bond acceptors, the target compound satisfies all criteria of the 'Rule of Three' (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) established for fragment-based drug discovery (FBDD) libraries [1][2]. By comparison, the PDE III inhibitor CI-930 (MW 254.29 g/mol, an imidazolyl-phenyl-pyridazinone) exceeds fragment space with a molecular weight approaching the 300 Da upper boundary and contains a lipophilic phenyl spacer that increases ClogP [3]. The target compound's lower molecular weight and balanced polarity (LogD pH 7.4 = −0.372) confer higher ligand efficiency potential: binding affinity per heavy atom is typically superior for fragments in the MW 150–200 Da range, as demonstrated across fragment-to-lead campaigns in the Enamine fragment screening library where hits with MW < 200 Da yielded ligand efficiencies >0.35 kcal/mol per heavy atom upon optimization .

Fragment-based drug discovery Rule of Three Ligand efficiency Fragment library

Non-Fused vs. Fused Scaffold Topology: Conformational Flexibility at the Imidazole–Pyridazinone Junction Differentiates from Imidazo[1,2-b]pyridazine Kinase Inhibitors

The target compound features a non-fused imidazole–pyridazinone scaffold connected by a single C–C rotatable bond (rotatable bond count = 1), whereas the extensively studied imidazo[1,2-b]pyridazine kinase inhibitor class (e.g., compound 27f with cellular Mps1 IC₅₀ = 0.70 nM) incorporates a fused bicyclic core that enforces planarity between the imidazole and pyridazine rings [1][2]. This topological distinction has consequences for kinase selectivity: the non-fused scaffold can adapt its dihedral angle (~30–50° twist from planarity, as noted for related dihydropyridazinones) to accommodate sterically demanding ATP pockets, whereas fused imidazopyridazines are restricted to a planar conformation that may clash with gatekeeper residues in certain kinases (e.g., kinases with bulky Phe or Leu gatekeepers) [3]. The freely rotating imidazolyl group also enables the target compound to sample both 'open' and 'closed' conformations, potentially accessing kinase conformations that are inaccessible to rigid fused analogs [3].

Scaffold topology Conformational flexibility Imidazopyridazine Kinase selectivity

Vendor Purity and Supply Chain Differentiation: Purity Specifications Range from 95% to 98% Across Suppliers with Enamine as Primary Catalog Source

The target compound is available from multiple vendors with documented purity specifications. Enamine LLC (the originating catalog supplier) lists the compound as EN300-54832 at 95% purity [1]. AKSci offers the compound (catalog 6765EM) at ≥95% purity with long-term storage specified at cool, dry conditions and full quality assurance documentation (SDS and COA available) . Leyan (Shanghai Haohong Biomedical Technology Co.) offers the compound (catalog 1555254) at 98% purity across scales from 500 mg to 100 g, representing the highest commercially available purity specification among identified vendors . CymitQuimica lists the compound (ref. 3D-KYB53557) at pricing of €572.00 per 50 mg, indicating a premium positioning relative to bulk suppliers . This multi-vendor availability with purity ranging from 95% to 98% provides procurement flexibility, though users should note that no vendor currently provides enantiomeric or diastereomeric purity data, as the compound is achiral at the specified structure.

Vendor comparison Purity specification Supply chain Quality assurance

Class-Level Kinase Inhibition Potential: Imidazole–Pyridazinone Pharmacophore is Validated Across CLK, DYRK, and Pim Kinase Families with Nanomolar Potency in Structurally Related Scaffolds

While no direct kinase inhibition data are yet published for the target compound itself, the imidazole–pyridazinone pharmacophore is extensively validated in kinase inhibitor literature. Imidazo[1,2-b]pyridazine derivatives have demonstrated selective inhibition of CLK1 (IC₅₀ = 82 nM), CLK4 (IC₅₀ = 44 nM), DYRK1A (IC₅₀ = 50 nM), and PfCLK1 (IC₅₀ = 32 nM) [1]. Pim-1/2 kinase inhibitors based on imidazopyridazine scaffolds have achieved sub-nanomolar potency (compound 22m: Pim-1 IC₅₀ = 0.024 nM, Pim-2 IC₅₀ = 0.095 nM) [2]. The non-fused imidazolyl-pyridazinone architecture of the target compound presents the same heterocyclic hydrogen-bond donor–acceptor constellation recognized by the kinase hinge region (imidazole N–H as donor, pyridazinone C=O as acceptor), suggesting potential activity against this target class [3]. Critically, the target compound's fragment-like size (MW 176.18) makes it suitable as a starting point for structure-guided optimization toward selective kinase inhibitors, whereas the fused imidazopyridazine leads are more advanced but less synthetically tractable for diversification [3].

Kinase inhibition CLK/DYRK Pim kinase Pharmacophore validation

Optimal Application Scenarios for 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one in Drug Discovery and Chemical Biology


Fragment-Based Screening Against Kinase Targets Requiring Bidentate Hinge-Region Hydrogen Bonding

The compound's MW of 176.18 Da, dual hydrogen bond donor capacity (HBD = 2), and balanced polarity (XLogP3-AA = −0.6) make it an ideal fragment starting point for kinase targets where a donor–acceptor–donor hinge-binding motif is desired [1]. The imidazole N–H and pyridazinone N–H can serve as dual donors to the kinase hinge backbone carbonyl, while the pyridazinone carbonyl oxygen acts as the central acceptor—a geometry validated in numerous imidazopyridazine co-crystal structures [2]. Users should deploy this compound in fragment cocktails at 0.5–1.0 mM concentration in thermal shift assays (TSA), STD-NMR, or SPR-based fragment screens against kinase panels [1]. Hits can be elaborated through structure-guided growth at the pyridazinone N-2 and imidazole N-1 positions, leveraging the synthetic tractability of the non-fused scaffold for parallel library synthesis [3].

Scaffold-Hopping from Fused Imidazopyridazine Leads to Non-Fused Congeners for Improved Kinase Selectivity Profiling

For programs with existing imidazo[1,2-b]pyridazine lead series encountering off-target toxicity or narrow selectivity windows, the target compound offers a scaffold-hopping opportunity. The non-fused architecture introduces conformational flexibility (1 rotatable bond) that can access kinase conformations inaccessible to planar fused inhibitors, potentially rescuing activity against resistant mutants (e.g., gatekeeper mutations) or reducing off-target binding to kinases intolerant of non-planar ligands [2]. The compound's availability from multiple vendors at 95–98% purity and multi-gram scale (Leyan, up to 100 g) supports rapid SAR exploration through parallel chemistry at the pyridazinone N-2, C-5, and imidazole N-1 positions . Direct biochemical profiling against the kinase panel of interest is recommended to quantify selectivity gains relative to the fused comparator series [3].

Dual-Pharmacophore Probe for Target Identification in Phenotypic Screening

The compound's dual imidazole–pyridazinone architecture provides two distinct pharmacophoric elements within a single fragment-sized molecule (MW 176.18), making it suitable as a chemical probe for target deconvolution in phenotypic screening campaigns [1]. The imidazole moiety is known to coordinate metal ions (e.g., heme iron in CYP enzymes, zinc in metalloproteases) and engage in π–π stacking with aromatic protein residues, while the pyridazinone carbonyl serves as a hydrogen bond acceptor and potential reversible covalent warhead precursor [3]. This dual functionality increases the probability of target engagement across diverse protein families compared to mono-pharmacophore fragments. Users should employ affinity-based proteomics (pull-down with immobilized compound) or cellular thermal shift assay (CETSA) coupled with mass spectrometry to identify protein targets engaged by this fragment [3].

Computational Library Enumeration for Virtual Screening Against ATP-Binding Pockets

With a single rotatable bond, low molecular weight (176.18 Da), and well-defined hydrogen-bonding vector geometry, the compound serves as an excellent core for computational library enumeration in structure-based virtual screening campaigns [1]. The Enamine REAL database contains this scaffold (EN300-54832) within its multi-billion-compound accessible chemical space, enabling rapid identification of synthetically tractable analogs through reaction-based enumeration [1]. The computed physicochemical properties (XLogP3-AA = −0.6, TPSA = 70.1 Ų, RotB = 1) predict favourable drug-likeness for elaborated analogs, with the low LogP ensuring that even lipophilic substituents added during lead optimization are unlikely to push compounds beyond Lipinski compliance [2]. Docking studies against ATP-binding pockets can exploit the scaffold's conformational flexibility to sample binding poses that rigid fused scaffolds cannot access, potentially identifying novel chemotypes for undrugged kinase targets [2].

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